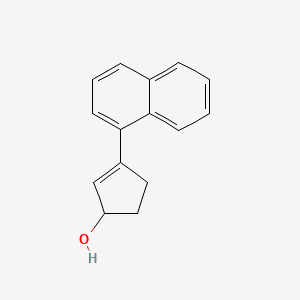3-Naphthalen-1-yl-cyclopent-2-enol
CAS No.:
Cat. No.: VC13879455
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H14O |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 3-naphthalen-1-ylcyclopent-2-en-1-ol |
| Standard InChI | InChI=1S/C15H14O/c16-13-9-8-12(10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,10,13,16H,8-9H2 |
| Standard InChI Key | LEOLENVNEOEATH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=CC1O)C2=CC=CC3=CC=CC=C32 |
Introduction
Structural Characteristics
Molecular Architecture
The molecule consists of:
-
A cyclopent-2-enol ring (C₅H₇O) with a hydroxyl group at position 1 and a double bond between C2 and C3.
-
A naphthalen-1-yl group (C₁₀H₇) attached to C3 of the cyclopentenol ring.
Key Structural Features:
-
Planar aromatic system: The naphthalene moiety contributes to extended π-conjugation.
-
Steric hindrance: The bulky naphthyl group influences reactivity at the cyclopentenol ring .
Spectroscopic Data (Inferred from Analogous Compounds)
Synthesis and Reactivity
Route 1: Friedel-Crafts Cyclization
-
Precursor: 3-(Naphthalen-1-yl)propanal (synthesized via Grignard addition to naphthalene).
Route 2: Copper-Catalyzed Dimerization
-
Substrate: (E)-1-en-4-yn-3-ol derivatives.
-
Catalyst: Cu(I) complexes promote cyclization and fragmentation to form cyclopenta[b]naphthalenes .
Reactivity Profile
Physical Properties (Estimated)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume